molecular formula C9H11NO2 B1282609 2-Amino-6-ethylbenzoic acid CAS No. 66232-56-2

2-Amino-6-ethylbenzoic acid

Cat. No.: B1282609
CAS No.: 66232-56-2
M. Wt: 165.19 g/mol
InChI Key: XZZRBIJOVBNMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-ethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and an ethyl group at the sixth position on the benzene ring

Scientific Research Applications

2-Amino-6-ethylbenzoic acid has several applications in scientific research:

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Amino-6-ethylbenzoic acid involves the reduction of 7-amino-3-methylphthalide or 7-amino-3-hydroxy-3-methylphthalide in water or a mixture of a water-miscible solvent and water at a pH of 7 or higher. This reaction uses a hydrogenation catalyst such as Raney nickel or palladium-based catalysts, and a hydrogen source like hydrogen gas, formic acid derivatives, or cyclohexene .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted benzoic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzoic acids, while reduction can produce various amino derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethyl group can affect the compound’s hydrophobic interactions, altering its solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-Amino-6-nitrobenzoic acid: Contains a nitro group instead of an ethyl group.

    2-Amino-6-methoxybenzoic acid: Features a methoxy group in place of the ethyl group.

Uniqueness

2-Amino-6-ethylbenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions compared to its methyl, nitro, or methoxy counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-6-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZRBIJOVBNMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550568
Record name 2-Amino-6-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66232-56-2
Record name 2-Amino-6-ethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66232-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-6-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxidation of 9.6 gm of 4-ethyl isatin according to the method described in (iii), above, gave 7.3 gm of the title compound: mp. 99°-104° C.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-ethylbenzoic acid
Reactant of Route 2
2-Amino-6-ethylbenzoic acid
Reactant of Route 3
2-Amino-6-ethylbenzoic acid
Reactant of Route 4
2-Amino-6-ethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-6-ethylbenzoic acid
Reactant of Route 6
2-Amino-6-ethylbenzoic acid
Customer
Q & A

Q1: What is the significance of 2-Amino-6-ethylbenzoic acid in pharmaceutical synthesis?

A1: this compound (2) serves as a crucial building block in the synthesis of Paquinimod []. Paquinimod is a promising drug candidate under investigation for its potential therapeutic applications. The paper outlines a novel, efficient, and scalable method for synthesizing this compound, making it highly relevant for pharmaceutical research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.